4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine
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Overview
Description
4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine is a heterocyclic compound featuring a triazine ring substituted with cyclopropylmethyl and methylsulfanyl groups
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used as building blocks in organic synthesis .
Biochemical Pathways
Cyclopropane, a structural motif in the compound, is widespread in natural products and is usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.
Introduction of Substituents: The cyclopropylmethyl and methylsulfanyl groups are introduced via nucleophilic substitution reactions. For instance, the triazine ring can be reacted with cyclopropylmethyl halides and methylthiolates under suitable conditions to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl or methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, thiolates, and other nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazine: Lacks the amine group, which may affect its reactivity and biological activity.
4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-ol: Contains a hydroxyl group instead of an amine, potentially altering its chemical properties and applications.
Uniqueness
4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine is unique due to the presence of both cyclopropylmethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential interactions with biological targets.
Properties
IUPAC Name |
4-(cyclopropylmethyl)-6-methylsulfanyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4S/c1-13-8-11-6(4-5-2-3-5)10-7(9)12-8/h5H,2-4H2,1H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLYZHGXDQFBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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